Co-Crystal Structure vs. Sequence Analogs
The target compound Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is the peptide inhibitor component of the PDB 1E8N co-crystal structure solved at 1.50 Å resolution, providing atomic coordinates for all non-hydrogen atoms of the inhibitor bound in the POP active site [1]. In contrast, the closest sequence analogs—Glycyl-L-alanyl-(4R)-4-hydroxy-L-proline (CAS 22028-81-5) and Glycyl-(4R)-4-hydroxy-L-prolyl-L-alanine (CAS 62147-09-5)—lack any publicly deposited co-crystal structures with human or porcine POP, meaning no equivalent atomic-resolution binding pose data exist for direct comparison .
| Evidence Dimension | Availability of high-resolution (< 2.0 Å) co-crystal structure with prolyl oligopeptidase |
|---|---|
| Target Compound Data | 1.50 Å resolution co-crystal structure (PDB 1E8N); all atomic coordinates deposited and publicly accessible |
| Comparator Or Baseline | Gly-Ala-Hyp (CAS 22028-81-5) and Gly-Hyp-Ala (CAS 62147-09-5): no POP co-crystal structures in PDB; BindingDB entry for Gly-Hyp-Ala lacks associated structural data |
| Quantified Difference | Target offers experimentally validated binding pose; comparators offer zero structural validation |
| Conditions | PDB deposition as of 2024; POP S554A inactive mutant, porcine, X-ray diffraction |
Why This Matters
Only the target compound enables structure-guided optimization of POP inhibitors based on experimentally observed intermolecular contacts; generic analogs without structural data force reliance on docking models with unvalidated predictive accuracy.
- [1] RCSB Protein Data Bank. (2001). PDB ID: 1E8N – Prolyl oligopeptidase from porcine brain, mutant, complexed with peptide. 1.50 Å resolution. View Source
